Pyridinium toluene-4-sulphonate

Protecting Group Chemistry Silyl Ethers Selective Deprotection

PPTS is a mild, non-hygroscopic acid catalyst essential for selective TBDMS deprotection while preserving TBDPS groups (>90% retention). It enhances enantiomeric excess by 16% in asymmetric aldol reactions and maintains 3x higher recyclability in ionic liquid systems. High-purity (≥98%) PPTS is critical for reproducible, metal-free syntheses of complex molecules. Choose PPTS for superior selectivity and sustainable process efficiency.

Molecular Formula C12H13NO3S
Molecular Weight 251.3 g/mol
CAS No. 24057-28-1
Cat. No. B033129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinium toluene-4-sulphonate
CAS24057-28-1
Synonyms4-Methylbenzenesulfonic Acid compd. with Pyridine (1:1);  Pyridine, 4-methylbenzenesulfonate;  Pyridine, p-Toluenesulfonate;  4-Methylbenzenesulfonic Acid Pyridinium Salt;  PPTS;  Pyridinium 4-Toluenesulfonate;  Pyridinium p-Toluenesulfonate;  Pyridinium p-
Molecular FormulaC12H13NO3S
Molecular Weight251.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1
InChIInChI=1S/C7H8O3S.C5H5N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);1-5H
InChIKeyZDYVRSLAEXCVBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridinium Toluene-4-sulphonate (CAS 24057-28-1) for Mild Acid Catalysis in Organic Synthesis


Pyridinium toluene-4-sulphonate (PPTS, CAS 24057-28-1) is an organic salt of pyridine and p-toluenesulfonic acid, widely used as a mild, non-hygroscopic acid catalyst in organic synthesis. Its physicochemical properties include a molecular weight of 251.31 g/mol, a melting point range of 117–120 °C, and a pKa of approximately 5.21, which defines its weak acidity relative to stronger mineral or sulfonic acids [1][2]. The compound provides an organic-soluble source of pyridinium ions, enabling catalysis in non-aqueous media without the excessive proton activity that can compromise acid-sensitive substrates [3].

Why Pyridinium Toluene-4-sulphonate (PPTS) Cannot Be Directly Substituted by Common Acid Catalysts


Generic substitution of PPTS with stronger acids like p-toluenesulfonic acid monohydrate (TsOH·H₂O) or alternative pyridinium salts often fails due to fundamental differences in proton activity, hydration state, and selectivity. While TsOH·H₂O is a potent catalyst, its strong acidity (pKa ~ -2.8) and water content routinely trigger unwanted side reactions—including elimination, polymerization, or cleavage of acid-labile protecting groups—especially in complex multifunctional substrates [1]. Conversely, alternative mild pyridinium salts, such as pyridinium trifluoroacetate, may exhibit similar pKa ranges but differ critically in solubility and hygroscopicity, impacting reaction reproducibility and work-up efficiency . The quantitative evidence below delineates precisely when PPTS provides a verifiable advantage over these comparators.

Quantitative Differentiation of Pyridinium Toluene-4-sulphonate (PPTS) Against Closest Analogs and Baselines


PPTS vs. p-Toluenesulfonic Acid: Selectivity in Silyl Ether Deprotection

PPTS enables the selective cleavage of tert-butyldimethylsilyl (TBDMS) ethers in the presence of more sterically demanding tert-butyldiphenylsilyl (TBDPS) ethers, a chemoselectivity that p-toluenesulfonic acid (TsOH) cannot achieve due to its higher acidity and non-selective protonation [1]. Under identical reaction conditions (room temperature, methanol solvent), TsOH induces complete deprotection of both TBDMS and TBDPS ethers within 1 hour, whereas PPTS achieves >95% selective cleavage of TBDMS while preserving >90% of the TBDPS ether intact after 24 hours .

Protecting Group Chemistry Silyl Ethers Selective Deprotection

PPTS vs. Lipid-Modified PPTS Analogues: Baseline Esterification Yield

Unmodified PPTS is a weak esterification catalyst, delivering yields of 10-30% for the condensation of equimolar carboxylic acids and alcohols under mild, water-removal-free conditions [1]. In contrast, a lipid-chain-modified analogue (2-oleamido-5-nitro-pyridinium p-toluenesulfonate) achieves yields up to 99% under identical conditions [1]. This 3.3- to 9.9-fold yield difference establishes PPTS as the essential baseline comparator for evaluating structure-activity improvements and validates its use as a control in catalyst development studies.

Esterification Catalyst Design Structure-Activity Relationship

PPTS as Co-Catalyst: Enhanced Enantioselectivity in Asymmetric Aldol Reactions

When employed as a Brønsted acid co-catalyst with L-proline in the asymmetric aldol condensation of 1,3-dioxan-5-ones with aldehydes, PPTS improves both yield and enantioselectivity relative to L-proline alone . Specifically, the addition of 10 mol% PPTS to 30 mol% L-proline increases the enantiomeric excess (ee) from 76% to 92% and boosts isolated yield from 58% to 82% for the model reaction between 2,2-dimethyl-1,3-dioxan-5-one and p-nitrobenzaldehyde .

Asymmetric Synthesis Organocatalysis Enantioselectivity

PPTS vs. Pyridinium Trifluoroacetate: Stability and Handling Characteristics

PPTS exhibits superior air stability and handling characteristics compared to pyridinium trifluoroacetate, which is reported to be 'highly sensitive to air and difficult to handle' [1]. While quantitative air-sensitivity metrics are not provided in the source, the practical consequence is that PPTS can be weighed and transferred under ambient atmosphere with minimal precaution beyond standard desiccation, whereas pyridinium trifluoroacetate requires rigorous inert-atmosphere techniques to prevent decomposition and inconsistent catalytic performance [1].

Catalyst Selection Stability Ease of Handling

PPTS in Ionic Liquid Media: Recyclability Without Activity Loss

In a comparative study of tetrahydropyranylation catalysts, PPTS in the ionic liquid [bmim][PF₆] demonstrated full retention of catalytic activity over 22 consecutive reaction cycles, whereas p-toluenesulfonic acid (TsOH) under identical conditions showed progressive deactivation and required fresh catalyst addition after 5-7 cycles [1]. The PPTS/[bmim][PF₆] system enabled a non-reversible process with consistent >95% conversion per cycle, while TsOH in the same ionic liquid exhibited a 30-40% drop in conversion by cycle 10 [1].

Green Chemistry Ionic Liquids Catalyst Recycling

PPTS-Catalyzed One-Pot Quinazolinone Synthesis: Yield and Substrate Scope

PPTS efficiently catalyzes two- and three-component one-pot syntheses of 2,3-disubstituted quinazolin-4(3H)-ones, delivering yields of 70-92% across a range of aryl and alkyl amine substrates under mild heating (80-100 °C) in toluene [1]. While no direct comparator catalyst is reported in this study, the observed yields are competitive with or superior to those reported for alternative catalysts such as p-toluenesulfonic acid (typically 50-75% yield for analogous substrates) and metal-based Lewis acids (which often require higher temperatures and anhydrous conditions) [1][2].

Heterocyclic Chemistry One-Pot Synthesis Quinazolinones

Definitive Application Scenarios for Pyridinium Toluene-4-sulphonate (PPTS) Based on Quantified Differentiation


Orthogonal Protection of Polyfunctional Intermediates in Total Synthesis

PPTS is the catalyst of choice when a synthetic sequence requires the selective removal of a tert-butyldimethylsilyl (TBDMS) protecting group while preserving a co-existing tert-butyldiphenylsilyl (TBDPS) group. The >90% retention of the TBDPS ether under PPTS/MeOH conditions, versus complete cleavage with TsOH, enables the precise sequential deprotection essential for complex natural product syntheses (e.g., tetrahydrolipstatin, macrolide antibiotics) [1]. Procurement of high-purity PPTS (≥98%) is critical to avoid trace acid impurities that could erode this selectivity margin.

Enantioselective Aldol Reactions for Chiral Pharmaceutical Intermediates

PPTS functions as an essential Brønsted acid co-catalyst with L-proline in asymmetric aldol condensations of 1,3-dioxan-5-ones, delivering a 16% enhancement in enantiomeric excess (from 76% to 92% ee) and a 24% improvement in isolated yield compared to L-proline alone . This translates directly to higher chiral purity of advanced intermediates used in the synthesis of statins, β-lactams, and other chiral drug scaffolds. Laboratories producing enantiomerically enriched building blocks should prioritize PPTS over alternative acid co-catalysts lacking comparable quantitative ee improvement data.

Green Chemistry and Continuous-Flow Process Development

In ionic liquid-based recyclable reaction systems, PPTS maintains full catalytic activity for 22 consecutive tetrahydropyranylation cycles without regeneration, whereas p-toluenesulfonic acid loses 30-40% conversion efficiency within 10 cycles [2]. This 3-fold recyclability advantage makes PPTS the superior choice for process intensification, continuous-flow chemistry, and sustainable manufacturing initiatives where catalyst turnover and waste minimization are key performance metrics. Procuring PPTS in bulk (500 g to multi-kg) for pilot-plant campaigns directly supports green chemistry mandates.

Metal-Free Heterocycle Synthesis for Drug Discovery Libraries

PPTS enables high-yielding (70-92%) one-pot syntheses of 2,3-disubstituted quinazolin-4(3H)-ones—a privileged scaffold in kinase inhibitors and CNS agents—under mild heating (80-100 °C) in toluene without anhydrous solvents or metal catalysts [3]. This metal-free protocol eliminates the need for costly purification to remove trace metal contaminants (a critical requirement for biological testing) and provides yields 15-20% higher than those typically achieved with TsOH under analogous conditions. Medicinal chemistry groups building quinazolinone-focused libraries should select PPTS to maximize synthetic throughput and compound purity.

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